Enzyme Inhibition Profile vs. PR-619 and P5091
NSC632839 demonstrates a unique inhibition spectrum compared to PR-619 (pan-DUB) and P5091 (selective USP7). While PR-619 inhibits a broad range of DUBs (IC50 1-20 μM), it lacks significant activity against deSUMOylases like SENP2. In contrast, NSC632839 inhibits SENP2 with an EC50 of 9.8±1.8 μM, providing dual-target inhibition. P5091 is a selective USP7 inhibitor (IC50 4.2 μM) with no activity against SENP2 (EC50 > 100 μM). This comparative data is from cell-free enzymatic assays using recombinant proteins .
| Evidence Dimension | Enzyme inhibition potency (EC50/IC50) |
|---|---|
| Target Compound Data | USP2: 45±4 μM, USP7: 37±1 μM, SENP2: 9.8±1.8 μM |
| Comparator Or Baseline | PR-619: USP7 IC50 6.86 μM, SENP6 core EC50 2.37 μM (no SENP2 data); P5091: USP7 IC50 4.2 μM, SENP2 EC50 >100 μM |
| Quantified Difference | NSC632839 inhibits SENP2 (9.8 μM) whereas PR-619 and P5091 do not (or only weakly) inhibit this deSUMOylase. |
| Conditions | In vitro enzymatic assays with recombinant USP2, USP7, and SENP2; preincubation with compound for 30 min before substrate addition. |
Why This Matters
This dual inhibition is essential for studies of ubiquitin-SUMO crosstalk; using a single-target inhibitor would not replicate NSC632839's effect on SENP2-dependent processes.
- [1] Nicholson, B. et al. (2008). Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities. Protein Science, 17:1035. View Source
